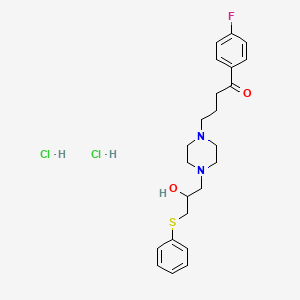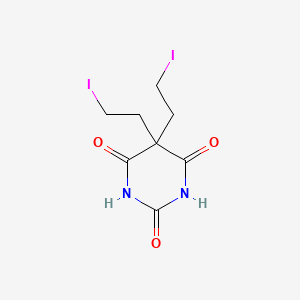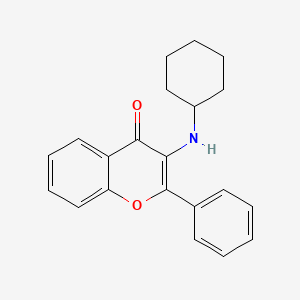
1-Butanone, 1-(4-fluorobenzoyl)-4-(4-(2-hydroxy-3-(phenylthio)propyl)-1-piperazinyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 1-(4-fluorobenzoyl)-4-(4-(2-hydroxy-3-(phenylthio)propyl)-1-piperazinyl)-, dihydrochloride is a complex organic compound that features a combination of functional groups, including a ketone, a fluorobenzoyl group, a hydroxy group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-(4-fluorobenzoyl)-4-(4-(2-hydroxy-3-(phenylthio)propyl)-1-piperazinyl)-, dihydrochloride typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the fluorobenzoyl intermediate: Reacting 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride.
Coupling with piperazine: Reacting the 4-fluorobenzoyl chloride with 1-(2-hydroxy-3-(phenylthio)propyl)piperazine under basic conditions to form the desired intermediate.
Final assembly: Coupling the intermediate with 1-butanone under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanone, 1-(4-fluorobenzoyl)-4-(4-(2-hydroxy-3-(phenylthio)propyl)-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Butanone, 1-(4-fluorobenzoyl)-4-(4-(2-hydroxy-3-(phenylthio)propyl)-1-piperazinyl)-, dihydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Disrupting cellular processes: Leading to cell death or altered function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butanone, 1-(4-chlorobenzoyl)-4-(4-(2-hydroxy-3-(phenylthio)propyl)-1-piperazinyl)-, dihydrochloride
- 1-Butanone, 1-(4-methylbenzoyl)-4-(4-(2-hydroxy-3-(phenylthio)propyl)-1-piperazinyl)-, dihydrochloride
Uniqueness
The presence of the fluorine atom in 1-Butanone, 1-(4-fluorobenzoyl)-4-(4-(2-hydroxy-3-(phenylthio)propyl)-1-piperazinyl)-, dihydrochloride can significantly alter its chemical properties, such as its reactivity and binding affinity to biological targets, compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
40943-95-1 |
|---|---|
Formule moléculaire |
C23H31Cl2FN2O2S |
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-4-[4-(2-hydroxy-3-phenylsulfanylpropyl)piperazin-1-yl]butan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H29FN2O2S.2ClH/c24-20-10-8-19(9-11-20)23(28)7-4-12-25-13-15-26(16-14-25)17-21(27)18-29-22-5-2-1-3-6-22;;/h1-3,5-6,8-11,21,27H,4,7,12-18H2;2*1H |
Clé InChI |
PHPUOMKQRFCFGM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)CC(CSC3=CC=CC=C3)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)

![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)



![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)


![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)



![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)
